An In-depth Technical Guide to Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, a substituted 2-aminothiophene with significant potential in the fields of medicinal chemistry and drug discovery. As a member of a class of compounds known as a "privileged scaffold," its structural motifs are frequently found in biologically active molecules. This document will delve into its chemical and physical characteristics, detail its synthesis via the robust Gewald reaction, and explore its potential applications based on the well-established pharmacological profile of the 2-aminothiophene core. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of this versatile molecule.
Molecular Overview and Significance
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (C₁₂H₁₇NO₂S) is a polysubstituted thiophene derivative. The core of this molecule is the 2-aminothiophene ring, a five-membered heterocycle that is a cornerstone in the synthesis of numerous pharmaceutical agents.[1][2] The strategic placement of an amino group at the 2-position and a methyl carboxylate group at the 3-position, along with a cyclohexyl moiety at the 4-position, provides a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical modification.
The 2-aminothiophene scaffold is of particular interest to medicinal chemists due to the wide array of biological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The amino and ester functional groups of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate serve as versatile points for synthetic elaboration, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
While specific experimental data for Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is not extensively reported in the literature, its properties can be predicted and inferred from its structure and data available for analogous compounds.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₂H₁₇NO₂S | PubChem |
| Molecular Weight | 239.33 g/mol | PubChem |
| Monoisotopic Mass | 239.098 Da | [6] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |
| XlogP | 4.2 | [6] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen, ester oxygen, and nitrogen) | Calculated |
Synthesis via the Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, is the Gewald reaction.[7][8] This one-pot, multi-component reaction is valued for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[9]
The Gewald reaction involves the condensation of a ketone (cyclohexanone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[10]
Reaction Mechanism
The mechanism of the Gewald reaction is a well-elucidated process that proceeds through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7]
-
Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic addition to the β-position of the unsaturated intermediate. The exact mechanism of this step is still a subject of some discussion but is believed to form a sulfurated intermediate.
-
Ring Closure and Tautomerization: The intermediate then undergoes an intramolecular cyclization via the attack of the sulfur anion on the nitrile group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]
Caption: Workflow for the synthesis of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate via the Gewald reaction.
Exemplary Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate based on the general principles of the Gewald reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: To this stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Heating: Heat the reaction mixture to reflux (typically around 50-80 °C) and maintain stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with ice-cold water and the resulting solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl group, a singlet for the methyl ester protons, a singlet for the thiophene proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, the carbons of the cyclohexyl ring, and the methyl carbon of the ester.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-S stretching of the thiophene ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
For comparison, the related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows characteristic ¹H NMR signals for the amino protons (δ 6.07), the thiophene proton (δ 5.82), the ethyl ester protons (δ 4.29 and 1.35), and the methyl group protons (δ 2.28).[11]
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a highly valued structural motif in medicinal chemistry, and Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a prime candidate for derivatization and screening in various therapeutic areas.[1]
Potential Therapeutic Areas
Derivatives of 2-aminothiophenes have shown promise in a multitude of therapeutic applications, including:
-
Anti-inflammatory Agents: Many 2-aminothiophene analogs have demonstrated potent anti-inflammatory activity.[3]
-
Anticancer Agents: The thiophene ring is present in several approved anticancer drugs, and novel 2-aminothiophene derivatives continue to be explored as potential antineoplastic agents.[2]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.
-
Kinase Inhibitors: The 2-aminothiophene core can serve as a scaffold for the design of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[12]
-
Central Nervous System (CNS) Active Agents: Certain derivatives have shown activity as antipsychotics and anxiolytics.[4]
Caption: A generalized diagram illustrating the potential mechanism of action of a 2-aminothiophene-based kinase inhibitor.
Synthetic Utility
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is an excellent starting material for the synthesis of more complex heterocyclic systems. The primary amino group can be readily acylated, alkylated, or used in condensation reactions to form fused ring systems like thieno[2,3-d]pyrimidines, which themselves are of significant pharmacological interest.[13] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.
Conclusion
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a molecule of considerable interest for researchers in the chemical and pharmaceutical sciences. Its straightforward synthesis via the Gewald reaction, coupled with the proven therapeutic potential of the 2-aminothiophene scaffold, makes it an attractive building block for the development of novel therapeutic agents. While specific biological data for this compound is yet to be widely reported, the extensive body of literature on related analogs strongly suggests its potential for hit and lead discovery in a variety of disease areas. This guide provides a solid foundation for any scientist looking to explore the chemistry and potential applications of this promising compound.
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- Saeed, A., et al. (2008). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Taylor & Francis Online.
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